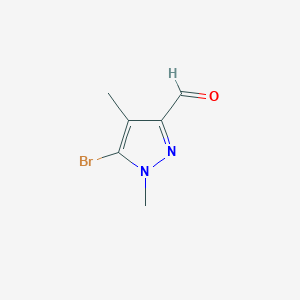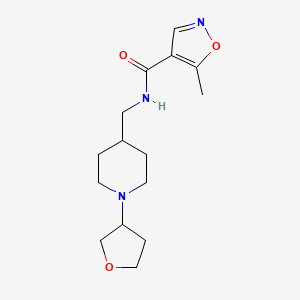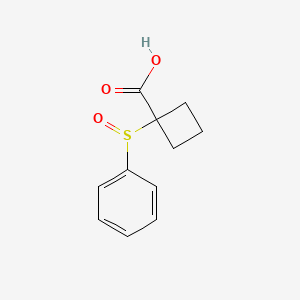
4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a morpholine ring, a sulfonyl group, and a methylpyridinyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the pyrrolidine and morpholine rings, followed by the introduction of the sulfonyl and methylpyridinyl groups .Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom, which contributes to the stereochemistry of the molecule . The morpholine ring is a six-membered ring containing one oxygen and one nitrogen atom . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom . The methylpyridinyl group is a pyridine ring with a methyl group attached .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyrrolidine and morpholine rings may undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially participate in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the heterocyclic rings could impact its solubility, while the size and complexity of the molecule could influence its melting point and boiling point .Applications De Recherche Scientifique
Morpholine Derivatives in Pharmacological Research
Morpholine derivatives, due to their structural versatility, have been explored for various pharmacological activities. A study by Asif and Imran (2019) reviewed the broad spectrum of pharmacological profiles of morpholine derivatives, highlighting their significance in developing compounds with diverse activities. These compounds are designed through chemical engineering to exhibit potent pharmacophoric activities, supporting their application potential in drug discovery and development (Asif & Imran, 2019).
Pyridine and Pyran Analogues in Chemical Synthesis
Similarly, pyridine and pyran analogues play a crucial role in organic chemistry and pharmacology. Their diverse applications are due to their ability to engage in various chemical reactions, forming the basis for synthesizing novel compounds with intended biological activities. The same review by Asif and Imran (2019) elaborates on the methodologies and advancements in exploring morpholine and pyran analogues, indicating their prime position in chemical synthesis and pharmaceutical research.
Antioxidant Activity Studies
Antioxidant activities of compounds are critical in mitigating oxidative stress related to various diseases. Munteanu and Apetrei (2021) conducted a critical review of analytical methods used in determining antioxidant activity, which could be applicable in studying derivatives of morpholine and pyridine to understand their potential in combating oxidative stress (Munteanu & Apetrei, 2021).
Electrochemical Studies and Stability
Lane (2012) provided insights into the electrochemical reduction mechanisms and stabilities of organic cations, including morpholinium, in ionic liquids and other organic salts. This study helps predict the behavior of such cations in electrochemical applications, which could extend to compounds containing morpholine derivatives (Lane, 2012).
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-12-3-2-4-14(15-12)21-13-5-6-17(11-13)22(18,19)16-7-9-20-10-8-16/h2-4,13H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBVVXZWBANEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)
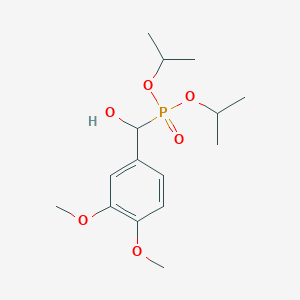
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)
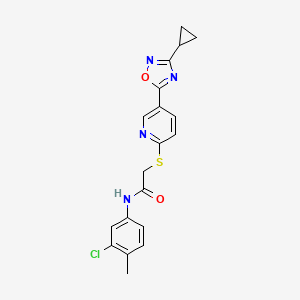
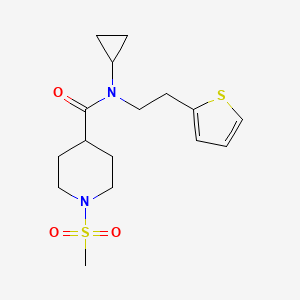

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)
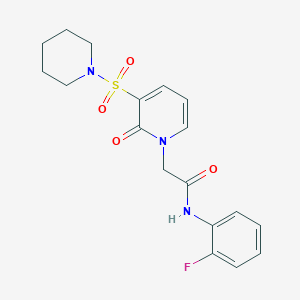
![6-benzyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2723135.png)
